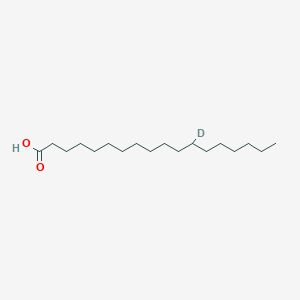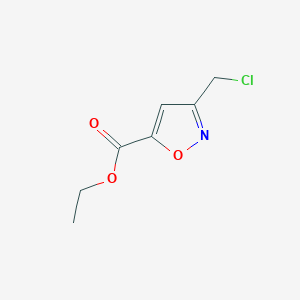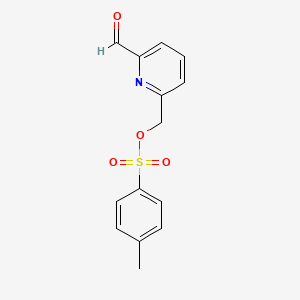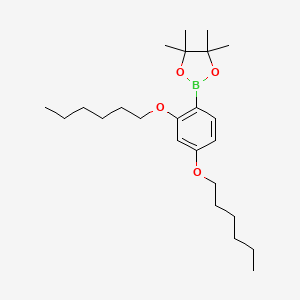
12-deuteriooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-deuteriooctadecanoic acid: (CAS No 62163-41-1) is an isotopically labeled research compoundThe molecular formula of this compound is C18H35DO2, and it has a molecular weight of 285.48 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 12-deuteriooctadecanoic acid involves the deuteration of octadecanoic acid. This process typically includes the hydrogenation of octadecanoic acid in the presence of a deuterium source. A common method involves using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . The reaction conditions include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The production is carefully monitored to maintain the isotopic purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 12-deuteriooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid derivatives.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Octadecanoic acid derivatives.
Reduction: Octadecanol.
Substitution: Esters and amides of octadecanoic-12-D1 acid.
Aplicaciones Científicas De Investigación
12-deuteriooctadecanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism of fatty acids in the human body.
Industry: Utilized in the development of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 12-deuteriooctadecanoic acid involves its incorporation into biological systems where it mimics the behavior of natural octadecanoic acid. It interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its biological effects .
Comparación Con Compuestos Similares
Octadecanoic acid (Stearic acid): The non-deuterated form of 12-deuteriooctadecanoic acid.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a shorter carbon chain.
Eicosanoic acid (Arachidic acid): A similar saturated fatty acid with a longer carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. Its deuterium content provides a distinct advantage in tracing and analyzing metabolic pathways, making it a valuable tool in research .
Propiedades
IUPAC Name |
12-deuteriooctadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-WHRKIXHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCC)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)








![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
